molecular formula C8H7ClO3S B1316967 Ethyl 5-chlorothiophene-2-glyoxylate CAS No. 34036-28-7

Ethyl 5-chlorothiophene-2-glyoxylate

Cat. No. B1316967
CAS RN: 34036-28-7
M. Wt: 218.66 g/mol
InChI Key: SAPAEGDTYVIFCE-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiophene-2-glyoxylate is a chemical compound with the molecular formula C8H7ClO3S . It has a molecular weight of 218.66 . It is an orange solid .


Molecular Structure Analysis

The InChI code for Ethyl 5-chlorothiophene-2-glyoxylate is 1S/C8H7ClO3S/c1-2-12-8 (11)7 (10)5-3-4-6 (9)13-5/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-chlorothiophene-2-glyoxylate is an orange solid . It has a molecular weight of 218.66 .

Scientific Research Applications

Silver-Catalysed Multicomponent Reaction

A study described a silver-catalysed multicomponent reaction involving ethyl glyoxylate as a key component. This reaction affords polysubstituted proline derivatives through a domino process, demonstrating the utility of ethyl glyoxylate in synthesizing complex organic molecules (J. Mancebo‐Aracil et al., 2015).

Sulfonyl-Transfer Reagent

Ethyl glyoxylate N-tosylhydrazone serves as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions. This highlights its role in synthesizing functionalized sulfones, offering a straightforward method for creating gamma-keto- and gamma-hydroxy sulfones (Maitane Fernández et al., 2014).

Enantioselective Friedel-Crafts Alkylation

Ethyl glyoxylate reacts with various thiophenes to produce chiral secondary alcohols via Friedel–Crafts alkylation reactions. This method showcases the potential of ethyl glyoxylate in asymmetric synthesis, yielding products with good enantioselectivities (Zhong Huang et al., 2011).

Strecker Approach to Thiazole Derivatives

A general approach using ethyl glyoxylate for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This process involves a Strecker addition–cyclization reaction, illustrating the versatility of ethyl glyoxylate in heterocyclic chemistry (Ken Cheng et al., 2016).

Povarov Reaction

Ethyl glyoxylate derivatives have been utilized in the Povarov reaction, serving as precursors for cyclization with various dipolarophiles. This application underscores the compound's role in synthesizing complex naphthoquinoline structures under catalytic conditions (A. Tarantin et al., 2008).

Safety And Hazards

The safety data sheet for a related compound, 5-Chlorothiophene-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 5-chlorothiophene-2-glyoxylate are not mentioned in the search results, depolymerizable polymers, which include some glyoxylate derivatives, have been highlighted for their potential in triggerable delivery vehicles, recyclable and restructurable materials, disappearing or sacrificial composites, and lithographic resists .

properties

IUPAC Name

ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAEGDTYVIFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560479
Record name Ethyl (5-chlorothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chlorothiophene-2-glyoxylate

CAS RN

34036-28-7
Record name Ethyl (5-chlorothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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